Antileukemic Efficacy of the n-Butyl Phenylbutyrate Derivative vs. the Hydrocinnamate Analog (VIb) in Mouse L-1210 Leukemia
The compound, as a representative of the phenylbutyric acid triazene ester series, was evaluated against its direct structural analog, ethyl p-(3-butyl-3-methyl-1-triazeno)hydrocinnamate (VIb), which contains a propionic acid side chain (hydrocinnamate) instead of the butyric acid side chain (butanoate) [1]. In the mouse lymphatic leukemia L-1210 model, VIb was the most effective compound in the entire 20-compound set, while the phenylbutyric acid derivatives, including the target compound, caused only small increases in survival time [1].
| Evidence Dimension | Increase in survival time of L-1210 leukemic mice |
|---|---|
| Target Compound Data | Small increase in survival time (exact percentage not specified in abstract; described as marginal vs. untreated control) |
| Comparator Or Baseline | Ethyl p-(3-butyl-3-methyl-1-triazeno)hydrocinnamate (VIb): most effective compound in the series; survival time increase significantly greater than phenylbutyric acid derivatives |
| Quantified Difference | VIb substantially outperforms the target compound; the latter is categorized as a weak responder in the same assay system. |
| Conditions | Mouse lymphatic leukemia L-1210 in vivo model; compounds administered intraperitoneally; survival time endpoint |
Why This Matters
This empirical hierarchy enables researchers to select the appropriate analog for either high-efficacy (VIb) or low-potency (target compound) benchmarking in mechanistic studies of triazene-based alkylating agents.
- [1] Shealy, Y. F., Krauth, C. A., Opliger, C. E., Guin, H. W., & Laster, W. R. (1971). Triazenes of phenylbutyric, hydrocinnamic, phenoxyacetic, and benzoylglutamic acid derivatives. Journal of Pharmaceutical Sciences, 60(8), 1192–1198. View Source
